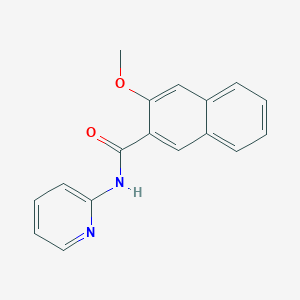

![molecular formula C17H12N2S B6141259 [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B6141259.png)

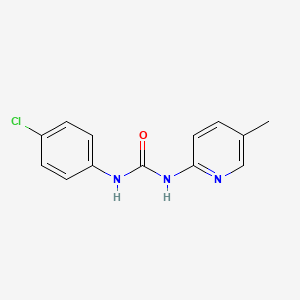

[4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile Applications

Organic Optoelectronic Devices: The compound [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile can be utilized as a π-building block in the synthesis of materials for organic optoelectronic devices . These devices include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The compound’s ability to participate in π-π stacking interactions makes it valuable for creating materials with desirable charge transport properties.

Photosensitizers: In the field of photodynamic therapy, photosensitizers are crucial for the generation of reactive oxygen species upon light activation. The thiazole derivative’s structure suggests potential applications as a photosensitizer due to its extended conjugation and electron-rich nature, which could facilitate energy transfer processes .

Semiconductors: The electronic properties of [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile indicate its use as a semiconductor. Its molecular structure allows for efficient charge carrier mobility, which is essential for the performance of semiconductor devices .

Fluorescence Switching: This compound may exhibit fluorescence switching properties, where its emission can be modulated by external stimuli such as temperature or solvent environment. This is inferred from related structures that show crystallization-induced emission enhancement, suggesting potential applications in sensors and displays .

Antitumor Activity: Thiazole derivatives have been reported to exhibit antitumor and cytotoxic activities. While specific studies on [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile are not available, its structural similarity to other active thiazoles suggests potential applications in cancer research and treatment .

Chemical Synthesis: The compound’s reactivity, particularly at the thiazole ring, could make it a valuable intermediate in the synthesis of various organic molecules. Its potential to undergo electrophilic substitution reactions can be exploited in the design of new drugs and other biologically active molecules .

Electrochemical Applications: Given the compound’s structural features, it may be used in electrochemical applications such as batteries and supercapacitors. The thiazole ring’s electron-rich nature and the biphenyl moiety’s stability could contribute to materials with high charge storage capacity .

Sensor Development: The unique optical and electrochemical properties of thiazole derivatives make them suitable for sensor development. [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile could be used in the creation of sensors that detect environmental changes or specific chemical substances .

Wirkmechanismus

Target of Action

The primary target of [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile is the GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

[4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile acts as a competitive antagonist at the GABA receptor . This means that it competes with GABA for the same binding site on the receptor, thereby reducing the effect of GABA. This can lead to an increase in neuronal activity, as GABA typically acts to reduce neuronal excitability.

Result of Action

The antagonistic action of [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile on the GABA receptor can lead to an increase in neuronal activity. This could potentially result in a variety of effects, depending on the specific neurons affected and the overall state of the nervous system. The compound has shown moderate insecticidal activity against houseflies, indicating its potential use as a pesticide .

Eigenschaften

IUPAC Name |

2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2S/c18-11-10-17-19-16(12-20-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROSBOBWYRUJKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-{[1,1'-Biphenyl]-4-yl}-1,3-thiazol-2-yl)acetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

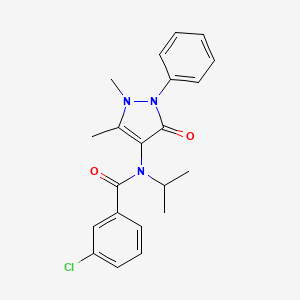

![5-{[(2-fluorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6141194.png)

![3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6141210.png)

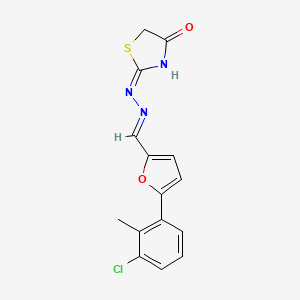

![2-{1-(2-fluorobenzyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6141218.png)

![N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B6141224.png)

![2-(1,1-dioxidotetrahydro-3-thienyl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6141238.png)

![3-[4-(2-chlorobenzyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B6141247.png)

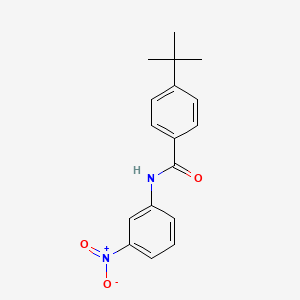

![N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide](/img/structure/B6141248.png)

![2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B6141253.png)

![3-[(4-phenyl-2-quinazolinyl)amino]benzoic acid](/img/structure/B6141273.png)